Cas no 1805555-31-0 (Ethyl 2-bromo-3-methyl-5-nitrophenylacetate)

エチル2-ブロモ-3-メチル-5-ニトロフェニルアセテートは、有機合成において有用な中間体として機能する化合物です。臭素とニトロ基という二つの反応性の高い官能基を有しており、特にパラ位のニトロ基が求電子置換反応の活性化剤として働くため、さらなる誘導体化が容易です。3位のメチル基は立体障害を緩和しつつ、分子の脂溶性を調整する役割を果たします。エステル部位は加水分解によりカルボン酸へ変換可能で、多段階合成における柔軟性が特徴です。結晶性が良好なため精製工程が簡便であり、医農薬中間体や機能性材料の合成に適しています。

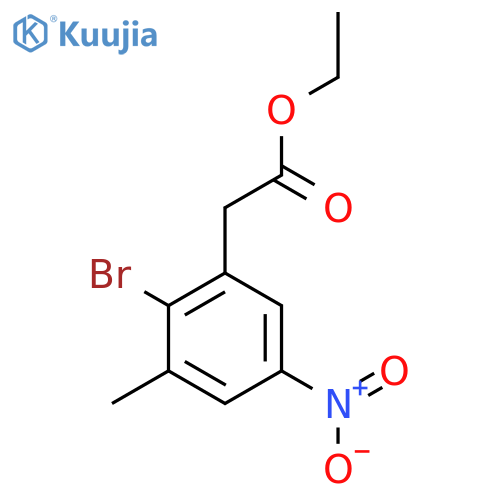

1805555-31-0 structure

商品名:Ethyl 2-bromo-3-methyl-5-nitrophenylacetate

CAS番号:1805555-31-0

MF:C11H12BrNO4

メガワット:302.121282577515

CID:5006601

Ethyl 2-bromo-3-methyl-5-nitrophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-3-methyl-5-nitrophenylacetate

-

- インチ: 1S/C11H12BrNO4/c1-3-17-10(14)6-8-5-9(13(15)16)4-7(2)11(8)12/h4-5H,3,6H2,1-2H3

- InChIKey: RGJPQLQFOXLYHC-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=CC(=CC=1CC(=O)OCC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 292

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 72.1

Ethyl 2-bromo-3-methyl-5-nitrophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007332-500mg |

Ethyl 2-bromo-3-methyl-5-nitrophenylacetate |

1805555-31-0 | 97% | 500mg |

782.40 USD | 2021-07-06 | |

| Alichem | A010007332-250mg |

Ethyl 2-bromo-3-methyl-5-nitrophenylacetate |

1805555-31-0 | 97% | 250mg |

489.60 USD | 2021-07-06 | |

| Alichem | A010007332-1g |

Ethyl 2-bromo-3-methyl-5-nitrophenylacetate |

1805555-31-0 | 97% | 1g |

1,460.20 USD | 2021-07-06 |

Ethyl 2-bromo-3-methyl-5-nitrophenylacetate 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

1805555-31-0 (Ethyl 2-bromo-3-methyl-5-nitrophenylacetate) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2039-76-1(3-Acetylphenanthrene)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量